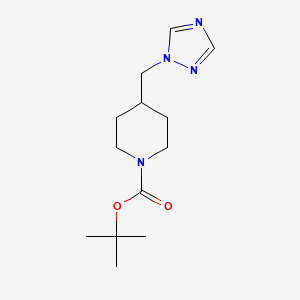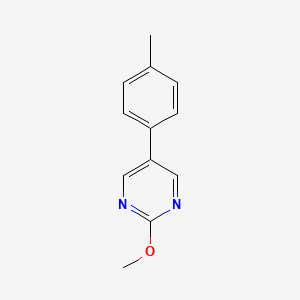
2-(Bromomethyl)benzyl alcohol, tert-butyldimethylsilyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene: is an organic compound with the molecular formula C13H21BrOSi It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and silylation. The general synthetic route involves:
Protection of the hydroxyl group: The hydroxyl group of a benzyl alcohol derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Bromination: The protected benzyl alcohol is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Deprotection: The silyl ether can be deprotected using tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene undergoes several types of reactions, including:
Nucleophilic substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
- Substituted benzene derivatives
- Benzaldehyde derivatives
- Benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be employed in the synthesis of bioactive molecules and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.
Vergleich Mit ähnlichen Verbindungen
- 1-(bromomethyl)-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- 1-(bromomethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- Cyclopropane, 1-(bromomethyl)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]
Comparison: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is unique due to the position of its substituents on the benzene ring. This positional difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the ortho position of the bromomethyl group relative to the silyl ether group can lead to different steric and electronic effects compared to the meta or para positions in similar compounds.
Eigenschaften
Molekularformel |
C14H23BrOSi |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
[2-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
KAZAPOFZSYZDKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)


![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)





![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)


